2-(4-Methoxyphenyl)ethanethioamide
Overview
Description
2-(4-Methoxyphenyl)ethanethioamide is an organic compound with the molecular formula C9H11NOS It is a thioamide derivative, characterized by the presence of a thioamide group (-CSNH2) attached to an ethan-1-yl group, which is further substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)ethanethioamide typically involves the reaction of 4-methoxybenzyl chloride with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate isothiouronium salt, which upon hydrolysis yields the desired thioamide. The reaction conditions generally include refluxing the reactants in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)ethanethioamide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It may be used in the development of new materials and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)ethanethioamide involves its interaction with various molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact molecular pathways and targets are still under investigation, but the compound’s ability to modify protein function is a key aspect of its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)ethanethioamide: Similar in structure but with an ether linkage instead of a direct phenyl substitution.
2-(4-Methoxyphenyl)ethanol: Lacks the thioamide group, making it less reactive in certain chemical reactions.
Uniqueness
2-(4-Methoxyphenyl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(4-methoxyphenyl)ethanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-11-8-4-2-7(3-5-8)6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODILKKAFDHZPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384518 | |
Record name | 2-(4-methoxyphenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60759-02-6 | |
Record name | 2-(4-methoxyphenyl)ethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-METHOXYPHENYL)ETHANETHIOAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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